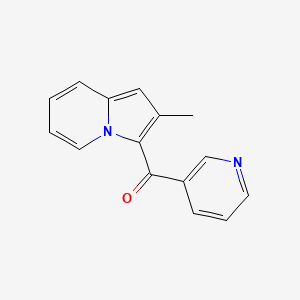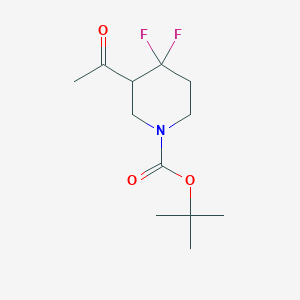
5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: The amino group is introduced via nucleophilic substitution reactions, using ammonia (NH3) or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can involve reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NH3, ROH, NaOH
Major Products
Oxidation: Quinones, oxidized naphthalene derivatives
Reduction: Reduced amines, alcohols
Substitution: Amino derivatives, hydroxyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and structural features make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- (5S)-5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol
Uniqueness
Compared to similar compounds, 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,8,13H,1-3,12H2 |
InChI Key |
SNRNZZPWCMXIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)

![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)





![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)





